2-Methoxypyrimidine-5-sulfonyl chloride

Sulfonamide synthesis Nucleophilic substitution Electrophilicity

Choose 2-Methoxypyrimidine-5-sulfonyl chloride for its unique orthogonal reactivity unavailable in 2-unsubstituted or 2-halo analogs. The electron-donating 2‑methoxy group enables clean sulfonamide formation under mild conditions for kinase inhibitor SAR libraries, while also serving as a second diversification handle. The 5-sulfonyl chloride regiochemistry is critical for maintaining pharmacophore geometry in drug candidates and ensuring crop safety in sulfonylurea herbicides. Available at ≥98% purity with full analytical documentation (NMR, HPLC, LC‑MS), this building block reduces synthetic route optimization and ensures reproducible batch quality for hit‑to‑lead campaigns.

Molecular Formula C5H5ClN2O3S
Molecular Weight 208.62 g/mol
Cat. No. B7965244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrimidine-5-sulfonyl chloride
Molecular FormulaC5H5ClN2O3S
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)S(=O)(=O)Cl
InChIInChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3
InChIKeyPPSVRMUAEMFSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methoxypyrimidine‑5‑sulfonyl Chloride: Procurement, Purity and Basic Physicochemical Properties


2‑Methoxypyrimidine‑5‑sulfonyl chloride (CAS 1108654‑53‑0) is a functionalized pyrimidine building block belonging to the class of aromatic sulfonyl chlorides [1]. It consists of a pyrimidine ring substituted with a 2‑methoxy group and a 5‑sulfonyl chloride moiety. The compound carries the molecular formula C₅H₅ClN₂O₃S and a molecular weight of 208.62 g/mol [1]. As a sulfonyl chloride, it is moisture‑sensitive and highly electrophilic, reacting readily with nucleophiles to form sulfonamides, sulfonates and other sulfur‑containing derivatives [2]. Commercial suppliers typically offer this compound at purities of 95% or 98% . From a procurement perspective, key baseline considerations include its CAS registry, InChI key (PPSVRMUAEMFSAC‑UHFFFAOYSA‑N) and MDL number (MFCD26521302) for exact chemical identity verification [1].

Why Generic Substitution Fails: Functional and Positional Constraints in 2‑Methoxypyrimidine‑5‑sulfonyl Chloride


In‑class pyrimidine sulfonyl chlorides cannot be simply interchanged because small structural variations profoundly alter reactivity, stability and the properties of downstream products. The presence of the 2‑methoxy group introduces both electronic effects (activating or deactivating the ring toward electrophilic or nucleophilic attack) and steric constraints that distinguish this compound from unsubstituted pyrimidine‑5‑sulfonyl chloride or from 2‑halo analogs [1]. Moreover, the regiochemistry (position 5 sulfonyl chloride versus positions 2 or 4) dictates the spatial orientation of the sulfonamide pharmacophore or linker in final molecules, which is critical for target binding in medicinal chemistry and for herbicidal activity in agrochemicals [2]. Generic substitution would therefore alter reaction yields, require re‑optimization of synthetic routes and risk failing to reproduce patented biological activity. The following quantitative evidence details the specific differentiators that justify prioritizing 2‑methoxypyrimidine‑5‑sulfonyl chloride over its closest structural analogs.

Quantitative Differentiation Evidence for 2‑Methoxypyrimidine‑5‑sulfonyl Chloride


Comparative Reactivity with Nucleophiles: 2‑Methoxy versus 2‑Unsubstituted Pyrimidine‑5‑sulfonyl Chlorides

The reactivity of 2‑methoxypyrimidine‑5‑sulfonyl chloride with nucleophiles is modulated by the electron‑donating 2‑methoxy group. In nucleophilic aromatic substitution at the pyrimidine ring, the 2‑methoxy group activates the ring toward attack relative to unsubstituted pyrimidines [1]. While direct kinetic data for this exact compound are not available in open literature, class‑level inference from studies of 2‑methoxy‑5‑nitrosopyrimidines demonstrates that the 2‑methoxy group is readily displaced by primary amines, including alkylamines and amino acids, under mild conditions, whereas the same substitution on unsubstituted pyrimidines proceeds far more slowly or not at all [1]. For sulfonyl chloride reactivity specifically, 2‑methoxypyrimidine‑5‑sulfonyl chloride exhibits electrophilicity at the sulfonyl center comparable to other aromatic sulfonyl chlorides, but with the added advantage that the 2‑methoxy group can serve as a secondary reactive handle for subsequent diversification [2]. When comparing to 2‑chloropyrimidine‑5‑sulfonyl chloride, the 2‑methoxy derivative avoids competing side reactions at the 2‑position during sulfonamide formation, enabling cleaner, higher‑yielding couplings with amines [3]. The specific conditions for sulfonamide formation are typically dichloromethane or DMF with a tertiary amine base at 0 °C to room temperature [2].

Sulfonamide synthesis Nucleophilic substitution Electrophilicity

Synthetic Accessibility: Comparative Yield in Chlorosulfonation of 2‑Methoxypyrimidine

The synthesis of 2‑methoxypyrimidine‑5‑sulfonyl chloride proceeds via chlorosulfonation of 2‑methoxypyrimidine with chlorosulfonic acid [1]. While published yields for this specific transformation are not disclosed in open literature, a close analog, 2‑chloropyrimidine‑5‑sulfonyl chloride, is synthesized from 2‑hydroxypyrimidine‑5‑sulfonic acid with a reported yield of approximately 97% [2]. This benchmark suggests that high‑yielding chlorosulfonation routes are feasible for 5‑sulfonyl chloride pyrimidines bearing a 2‑substituent. In contrast, pyrimidine‑5‑sulfonyl chloride lacking a 2‑substituent requires more forcing conditions and often gives lower yields due to ring deactivation and competing side reactions [3]. The 2‑methoxy group provides an electron‑donating effect that facilitates electrophilic sulfonation at the 5‑position, offering a potential yield advantage over unsubstituted pyrimidine. Additionally, microwave‑assisted divergent synthesis strategies for pyrimidine‑5‑sulfonyl chlorides have been reported to reduce reaction times from hours to minutes, enabling rapid production of multiple derivatives from a common intermediate .

Chlorosulfonation Process chemistry Synthetic yield

Structural Differentiation: 2‑Methoxy versus 2‑Chloro and 2‑Amino Analogs in Medicinal Chemistry Building Block Utility

In medicinal chemistry applications, the 2‑methoxy substituent confers distinct physicochemical properties compared to 2‑chloro or 2‑amino pyrimidine‑5‑sulfonyl chlorides. The methoxy group is moderately electron‑donating (Hammett σₚ ≈ −0.27) versus the electron‑withdrawing chloro group (σₚ ≈ +0.23), altering the pKₐ of the pyrimidine ring nitrogens and affecting hydrogen‑bonding capacity [1]. This difference is critical in kinase inhibitor design, where pyrimidine‑sulfonamide scaffolds target the ATP‑binding pocket [2]. The 2‑methoxy derivative provides a lipophilic, non‑ionizable substituent that can enhance membrane permeability (calculated logP approximately 0.5–1.0) relative to the more polar 2‑amino analog, while avoiding the metabolic liabilities associated with 2‑chloro substituents (potential for glutathione conjugation and reactive metabolite formation) [3]. Additionally, the methoxy group can serve as a metabolic soft spot for CYP450‑mediated O‑demethylation, a tunable clearance pathway not available with 2‑chloro or 2‑unsubstituted analogs [3]. In sulfonylurea herbicide precursors, substituted pyrimidine amines with methoxy groups have been specifically optimized for crop selectivity and herbicidal efficacy, whereas unsubstituted or halo‑substituted analogs often exhibit unacceptable phytotoxicity [4].

Medicinal chemistry Kinase inhibitors Sulfonamide pharmacophore

Commercial Availability and Analytical Characterization Benchmarking

2‑Methoxypyrimidine‑5‑sulfonyl chloride is commercially available from multiple reputable vendors with documented purity specifications, analytical data and safety information [1]. Standard purity grades are ≥95% or ≥98%, with certificates of analysis typically including NMR, HPLC and LC‑MS data [1]. In comparison, closely related analogs such as 2‑chloropyrimidine‑5‑sulfonyl chloride and 2‑aminopyrimidine‑5‑sulfonyl chloride are less broadly stocked and often require custom synthesis with longer lead times . The target compound's MDL number (MFCD26521302) and InChI key (PPSVRMUAEMFSAC‑UHFFFAOYSA‑N) are fully indexed in PubChem, facilitating unambiguous procurement across multiple supply channels [1]. Hazard classification is well‑defined: H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), requiring appropriate handling protocols [1]. This level of documentation reduces procurement friction and quality assurance burden relative to less‑characterized analogs that lack comprehensive safety and analytical profiles. Additionally, the compound is offered in quantities ranging from milligrams to kilograms, supporting both early discovery and process development scales .

Procurement Purity specification Analytical characterization

Safety and Handling: Defined Hazard Profile Enables Standardized Laboratory Protocols

The safety profile of 2‑methoxypyrimidine‑5‑sulfonyl chloride is fully documented in PubChem with GHS hazard classifications [1]. The compound is classified as H302 (Harmful if swallowed, 100% confidence) and H314 (Causes severe skin burns and eye damage, 100% confidence) [1]. It also carries warnings for respiratory tract irritation. This defined hazard profile contrasts with less‑characterized analogs such as pyrimidine‑5‑sulfonyl chloride, for which comprehensive GHS classifications are not universally available, leading to handling uncertainty and potential compliance gaps in EH&S documentation [2]. The well‑defined acute toxicity and corrosivity data enable laboratory managers to implement standardized PPE and engineering controls (fume hood, nitrile gloves, eye protection) with confidence, reducing the risk of workplace incidents and regulatory non‑compliance. Additionally, the moisture‑sensitive nature of the sulfonyl chloride group necessitates storage under inert atmosphere and desiccated conditions, a requirement common to all compounds in this class but explicitly noted for this specific compound by multiple suppliers .

Safety data GHS classification Laboratory handling

High‑Value Application Scenarios for 2‑Methoxypyrimidine‑5‑sulfonyl Chloride Based on Verified Evidence


Medicinal Chemistry: Synthesis of Sulfonamide‑Containing Kinase Inhibitors and GPCR Modulators

The dual reactivity of 2‑methoxypyrimidine‑5‑sulfonyl chloride—sulfonyl chloride electrophilicity combined with the potential for nucleophilic displacement of the 2‑methoxy group—makes it a versatile scaffold for generating diverse sulfonamide libraries in medicinal chemistry [1]. The sulfonyl chloride moiety reacts with primary and secondary amines under mild basic conditions (e.g., triethylamine in dichloromethane or DMF) to form stable sulfonamide linkages, a common pharmacophore in kinase inhibitors targeting the ATP‑binding pocket [2][3]. The 2‑methoxy group, being moderately electron‑donating (σₚ ≈ −0.27), modulates the electronic properties of the pyrimidine ring to optimize hydrogen‑bonding interactions with hinge region residues of kinases without introducing the metabolic activation risks associated with 2‑chloro substituents [4]. Following sulfonamide formation, the 2‑methoxy group can be retained to enhance lipophilicity and membrane permeability, or it can be selectively displaced with amines in a second diversification step, enabling SAR exploration with reduced synthetic burden [1]. This orthogonal reactivity is not available with 2‑unsubstituted or 2‑halo pyrimidine‑5‑sulfonyl chlorides, where the 2‑position is either inert or prone to competing side reactions during sulfonamide formation [5]. The compound's broad commercial availability at ≥95% purity supports hit‑to‑lead and lead optimization campaigns requiring reproducible, high‑quality building blocks .

Agrochemical Discovery: Precursor to Crop‑Selective Sulfonylurea Herbicides

Substituted pyrimidine amines bearing methoxy groups are established precursors to sulfonylurea herbicides with optimized crop safety and weed control profiles [6]. In this context, 2‑methoxypyrimidine‑5‑sulfonyl chloride serves as an entry point for synthesizing 2‑methoxypyrimidine‑5‑sulfonamide intermediates that can be further elaborated to sulfonylureas. The 2‑methoxy substituent contributes to the desired balance of herbicidal potency and crop selectivity—a balance that is often lost when the 2‑position is unsubstituted or bears a chloro group, leading to unacceptable phytotoxicity in sensitive crops [6]. The sulfonyl chloride group enables clean, high‑yielding coupling with heterocyclic amines under conditions that preserve the methoxy group for downstream modifications. While specific yield data for this exact compound in sulfonylurea synthesis are not publicly disclosed, the broader class of methoxy‑substituted pyrimidine sulfonamides has been extensively optimized for this application, with numerous commercial herbicides derived from related scaffolds [6]. The compound's defined hazard profile and commercial availability further support its use in agrochemical discovery laboratories .

Process Chemistry and Scale‑Up: High‑Yielding Chlorosulfonation Route with Microwave‑Assisted Potential

For process chemists, the synthetic accessibility of 2‑methoxypyrimidine‑5‑sulfonyl chloride via chlorosulfonation of 2‑methoxypyrimidine offers a straightforward route with favorable yield potential [7]. Although exact yields are not published, structurally analogous 2‑substituted pyrimidine‑5‑sulfonyl chlorides (e.g., 2‑chloropyrimidine‑5‑sulfonyl chloride) are obtained in ~97% yield from the corresponding sulfonic acids, establishing a benchmark for process feasibility [8]. The electron‑donating 2‑methoxy group is expected to facilitate electrophilic sulfonation at the 5‑position, potentially offering higher yields and milder conditions than required for unsubstituted pyrimidine [9]. Furthermore, microwave‑assisted divergent synthesis methodologies applicable to pyrimidine‑5‑sulfonyl chlorides can reduce reaction times from hours to minutes, enabling rapid optimization of reaction parameters and scale‑up to kilogram quantities . The compound's commercial availability in bulk quantities and its comprehensive analytical documentation (NMR, HPLC, LC‑MS) reduce quality control bottlenecks during process development and tech transfer .

Academic and Industrial Chemical Biology: Orthogonal Bioconjugation via Sulfonyl Chloride Chemistry

In chemical biology, 2‑methoxypyrimidine‑5‑sulfonyl chloride can be employed as an electrophilic warhead for covalent modification of nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) in protein active sites or for bioconjugation to amine‑containing biomolecules [2]. The sulfonyl chloride group reacts selectively with amines at near‑neutral pH to form stable sulfonamide linkages, whereas the 2‑methoxy group remains intact under these mild aqueous conditions, providing a spectroscopic handle (UV absorbance, NMR) for tracking conjugation efficiency . This contrasts with 2‑chloro analogs, which may undergo hydrolysis or off‑target alkylation under similar conditions. The well‑documented hazard profile (H302, H314) enables safe handling in academic laboratories with standard safety infrastructure [10]. The compound's availability in small quantities (milligrams to grams) from multiple vendors supports exploratory chemical biology studies without the need for in‑house synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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